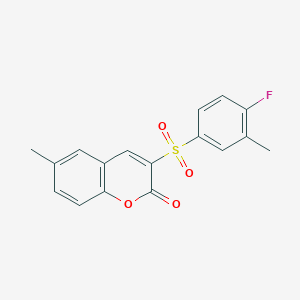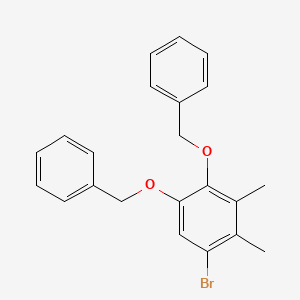
1-Bromo-2,3-dimethyl-4,5-bis(phenylmethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3-dimethyl-4,5-bis(phenylmethoxy)benzene is a useful research compound. Its molecular formula is C22H21BrO2 and its molecular weight is 397.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organometallic Synthesis
- Selective Route to 1,5-Dihydropolyalkylated s-Indacenes : This compound has been utilized in the creation of 1,5-dihydropolyalkylated s-indacenes. The process involves alkylation and cycloelimination steps, leading to the formation of diketones which are precursors to s-indacenes. These compounds show promise in organometallic synthesis due to their structural characteristics (Dahrouch et al., 2001).
Materials Science
- Synthesis of Photovoltaic Materials : The compound is used in the synthesis of novel 1,4-bis(alkynyl)benzene derivatives. These derivatives are considered potential materials for photovoltaic applications due to their optical properties, as demonstrated in studies involving UV-Vis spectroscopy and fluorescence spectra (Zhang et al., 2020).
Crystallography
- Structural Studies in Crystallography : The compound contributes to understanding molecular structures in crystallography. For instance, derivatives like 1-bromo-3,5-bis(trifluoromethyl)benzene help in studying crystal structures and supramolecular interactions, such as hydrogen bonding and π–π interactions (Stein et al., 2015).
Photochromic and Photomagnetic Properties
- Study of Photochromic Behavior : Research on multifunctional mononuclear bisthienylethene-cobalt(II) complexes has shown that derivatives of 1-Bromo-2,3-dimethyl-4,5-bis(phenylmethoxy)benzene exhibit photochromic behavior. These findings are significant in the development of materials with light-sensitive properties (Cao et al., 2015).
Polymer Science
- Creation of High Molecular Weight Polymers : The compound is instrumental in synthesizing high molecular weight, high-spin organic polymers. These polymers are characterized by solvent solubility and film formability, making them significant in polymer science (Kurata et al., 2007).
Catalysis
- Catalyst in Carbon-Carbon Bond Formation : The compound has been used in the synthesis of 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes, acting as a catalyst for carbon-carbon bond formation. This catalytic activity is crucial in organic synthesis and material science (Fossey & Richards, 2004).
Photovoltaic Devices
- Application in Photovoltaic Devices : It is used in the development of main-chain fullerene polymers, demonstrating significant potential in photovoltaic devices. These polymers exhibit unique solid-state behaviors and electronic activity, which are key in advancing solar energy technologies (Hiorns et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2,3-dimethyl-4,5-bis(phenylmethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO2/c1-16-17(2)22(25-15-19-11-7-4-8-12-19)21(13-20(16)23)24-14-18-9-5-3-6-10-18/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFCCTYVJZGEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)


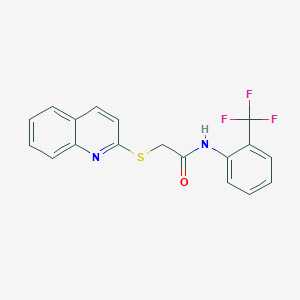
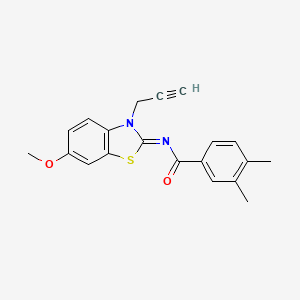
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)
![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)
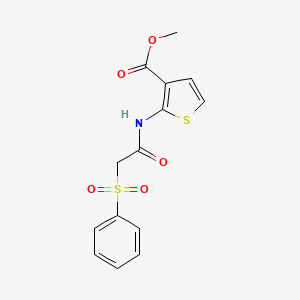
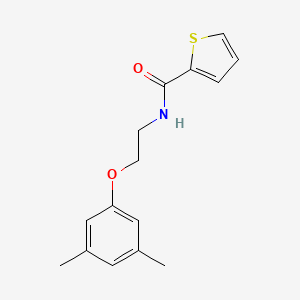
![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)
![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)
![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)
